molecular formula C15H21NO4S B8423367 5-(1-(Tert-butoxycarbonyl)piperidin-4-yl)thiophene-3-carboxylic acid

5-(1-(Tert-butoxycarbonyl)piperidin-4-yl)thiophene-3-carboxylic acid

Cat. No. B8423367
M. Wt: 311.4 g/mol
InChI Key: SLYHEPIIBZZRCA-UHFFFAOYSA-N
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Patent
US08362008B2

Procedure details

Aqueous sodium hydroxide (1 N, 10 mL) was added to a solution of 4-(4-ethoxycarbonyl-thiophen-2-yl)-piperidine-1-carboxylic acid t-butyl ester (1.0 g) in IMS (10 mL). The reaction was heated at 130° C. for 10 minutes by microwave irradiation. The solution was acidified to pH 7 and the resulting precipitate isolated by filtration and dried under vacuum to give the title compound as a white solid (0.81 g). 1H NMR (400 MHz, CHCl3-d): δ 8.05 (s, 1H), 7.25 (s, 1H), 4.2 (m, 2H), 2.9 (m, 1H), 2.8 (m, 2H), 2.0 (m, 2H), 1.6 (m, 2H), 1.5 (s, 9H).
Name
4-(4-ethoxycarbonyl-thiophen-2-yl)-piperidine-1-carboxylic acid t-butyl ester
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[S:15][CH:16]=[C:17]([C:19]([O:21]CC)=[O:20])[CH:18]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>[OH-].[Na+]>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]([C:14]2[S:15][CH:16]=[C:17]([C:19]([OH:21])=[O:20])[CH:18]=2)[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
4-(4-ethoxycarbonyl-thiophen-2-yl)-piperidine-1-carboxylic acid t-butyl ester
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C=1SC=C(C1)C(=O)OCC
Name
IMS
Quantity
10 mL
Type
solvent
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting precipitate isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C=1SC=C(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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